Cas no 1173-26-8 (Corticosterone 21-Acetate)

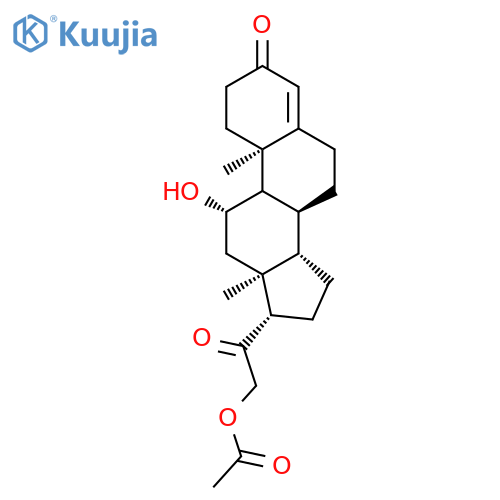

Corticosterone 21-Acetate structure

Nome del prodotto:Corticosterone 21-Acetate

Corticosterone 21-Acetate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Pregn-4-ene-3,20-dione,21-(acetyloxy)-11-hydroxy-, (11b)-

- 11Beta,21-Dihydroxy-4-Pregnene-3,20-Dione 21-Acetate

- Corticosterone 21-Acetate

- CORTICOSTERONE-21-ACETATE

- [2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

- 11β,21-Dihydroxy-4-pregnene-3,20-dione 21-Acetate

- Cort A

- Corticosterone acetate

- SKF 5654

- CORTICOSTERONE, 21-ACETATE

- KN17U0V6BL

- EINECS 214-635-8

- NSC 81764

- NSC81764

- Corticosterone 21-acetate, VETRANAL(TM), analytical standard

- Pregn-4-ene-3, 11.beta.,21-dihydroxy-, 21-acetate

- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11beta)-

- NS00044755

- CHEBI:34141

- 11.beta.,21-Dihydroxypregn-4-ene-3,20-dione acetate

- Pregn-4-ene-3,20-dione, 11beta,21-dihydroxy-, 21-acetate

- Pregn-4-ene-3, 21-(acetyloxy)-11-hydroxy-, (11.beta.)-

- 2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate

- AKOS025294137

- 11-beta,21-Dihydroxypregn-4-ene-3,20-dione acetate

- 11beta,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate

- 2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthr

- Pregn-4-ene-3,20-dione, 11.beta.,21-dihydroxy-, 21-acetate

- WKQCPUMQBMFPLC-ZWFCQKKLSA-N

- Q27115843

- 21-O-Acetyl-corticosterone

- UNII-KN17U0V6BL

- AS-70575

- A803750

- Pregn-4-ene-3,20-dione, 11-beta,21-dihydroxy-, 21-acetate

- 11.beta.,20-dione acetate

- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11b)-

- SCHEMBL635203

- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11-beta)-

- 11-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, (11.beta.)-

- NSC-81764

- WLN: L E5 B666 OV MUTJ A1 CQ E1 FV1OV1

- 4-Pregnen-11.beta.,21-diol-3,20-dione-21-acetate

- BRN 3225312

- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11.beta.)-

- DTXSID301020284

- 1173-26-8

- T70121

- 11beta,21-Dihydroxypregn-4-ene-3,20-dione acetate

- 11-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, (11beta)-

- 4-08-00-02907 (Beilstein Handbook Reference)

- 4-Pregnen-11beta,21-diol-3,20-dione-21-acetate

- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11-beta)-(9CI)

-

- MDL: MFCD00010482

- Inchi: 1S/C23H32O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-19,21,26H,4-9,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1

- Chiave InChI: WKQCPUMQBMFPLC-ZWFCQKKLSA-N

- Sorrisi: O([H])[C@@]1([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])(C(C([H])([H])OC(C([H])([H])[H])=O)=O)C([H])([H])C([H])([H])[C@@]2([H])[C@]2([H])C([H])([H])C([H])([H])C3=C([H])C(C([H])([H])C([H])([H])[C@]3(C([H])([H])[H])[C@]21[H])=O

- BRN: 3225312

Proprietà calcolate

- Massa esatta: 388.22500

- Massa monoisotopica: 388.22497412g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 28

- Conta legami ruotabili: 4

- Complessità: 739

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 7

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.5

- Carica superficiale: 0

- Superficie polare topologica: 80.7

- Conta Tautomer: 15

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.0775 (rough estimate)

- Punto di fusione: 147.0 to 152.0 deg-C

- Punto di ebollizione: 434.19°C (rough estimate)

- Indice di rifrazione: 1.6120 (estimate)

- PSA: 80.67000

- LogP: 3.23750

- Merck: 2538

- Solubilità: Non determinato

Corticosterone 21-Acetate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | C695710-50mg |

Corticosterone 21-Acetate |

1173-26-8 | 50mg |

$ 64.00 | 2023-04-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597252-250mg |

2-((8S,9s,10r,11s,13s,14s,17s)-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |

1173-26-8 | 98% | 250mg |

¥2041.00 | 2024-08-09 | |

| TRC | C695710-250mg |

Corticosterone 21-Acetate |

1173-26-8 | 250mg |

$ 115.00 | 2023-04-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597252-1g |

2-((8S,9s,10r,11s,13s,14s,17s)-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |

1173-26-8 | 98% | 1g |

¥4986.00 | 2024-08-09 | |

| A2B Chem LLC | AA18058-100mg |

2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |

1173-26-8 | ≥99% | 100mg |

$171.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D753214-250mg |

Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |

1173-26-8 | 98.0% | 250mg |

$140 | 2025-02-26 | |

| eNovation Chemicals LLC | D753214-1g |

Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |

1173-26-8 | 98.0% | 1g |

$300 | 2025-02-26 | |

| TRC | C695710-25mg |

Corticosterone 21-Acetate |

1173-26-8 | 25mg |

$ 58.00 | 2023-04-17 | ||

| TRC | C695710-100mg |

Corticosterone 21-Acetate |

1173-26-8 | 100mg |

$ 81.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D753214-500mg |

Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |

1173-26-8 | 98.0% | 500mg |

$195 | 2023-09-04 |

Corticosterone 21-Acetate Letteratura correlata

-

J. K. Norymberski J. Chem. Soc. 1956 517

-

2. 18-Substituted steroids. Part 5. Further studies on the synthesis of 11β,18,21-trihydroxypregn-4-ene-3,20-dione (‘18-hydroxycorticoster-one’)David N. Kirk,Christopher J. Slade J. Chem. Soc. Perkin Trans. 1 1980 2591

-

3. Synthesis of 11-deoxy-18-hydroxycorticosterone and 18-hydroxycorticosterone 21-acetatesDerek H. R. Barton,Michael J. Day,Robert H. Hesse,Maurice M. Pechet J. Chem. Soc. Perkin Trans. 1 1975 2252

-

Neeraj Singh,Judith Taibon,Stephan Pongratz,Christian Geletneky RSC Adv. 2021 11 23627

-

5. Improved syntheses of aldosteroneDerek H. R. Barton,Nilaj K. Basu,Michael J. Day,Robert H. Hesse,Maurice M. Pechet,Alvin N. Starratt J. Chem. Soc. Perkin Trans. 1 1975 2243

Categorie correlate

- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Glicocorticoidi/mineralcorticoidi, progestinici e derivati

- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Steroidi pregnani Glicocorticoidi/mineralcorticoidi, progestinici e derivati

1173-26-8 (Corticosterone 21-Acetate) Prodotti correlati

- 50-04-4(Cortisone acetate)

- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)

- 434-05-9(Metenolone acetate)

- 2224-33-1(Vinyltris(methylethylketoximine)silane)

- 1045-69-8(Testosterone acetate)

- 56-47-3(Deoxy Corticosterone Acetate)

- 302-23-8(Progesterone Acetate)

- 71-58-9(Medroxyprogesterone acetate)

- 50-03-3(Hydrocortisone acetate)

- 630-56-8(Hydroxyprogesterone caproate)

Fornitori consigliati

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso

atkchemica

Membro d'oro

CN Fornitore

Reagenti

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

BIOOKE MICROELECTRONICS CO.,LTD

Membro d'oro

CN Fornitore

Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso